

BPR1J-340: A Technical Guide to a Potent FLT3 Inhibitor

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Introduction: **BPR1J-340** is a novel, potent, and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor with significant potential in the treatment of acute myeloid leukemia (AML).[1] Developed as a urea-substituted 3-phenyl-1H-5-pyrazolylamine-based compound, it represents a significant advancement over earlier sulfonamide-based inhibitors.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of **BPR1J-340**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

BPR1J-340 was designed through the chemical modification of a series of sulfonamide derivatives.[1] Its chemical identity and core properties are summarized below.

IUPAC Name: N-(3-(4-((3-(5-ethylisoxazol-3-yl)ureido)methyl)phenyl)-1H-pyrazol-5-yl)-4-((4-methylpiperazin-1-yl)methyl)benzamide[2]

Chemical Structure: N1-(3-4-[([(5-ethyl-3-isoxazolyl)amino]carbonylamino)methyl]phenyl-1H-5-pyrazolyl)-4-[(4-methylpiperazino)methyl]benzamide[1]

Table 1: Physicochemical Properties of BPR1J-340



Property	Value	Reference
CAS Number	1395051-72-5	[2][3]
Molecular Formula	C29H34N8O3	[2]
Molecular Weight	542.63 g/mol	[2][3]
Exact Mass	542.2754	[2]
Elemental Analysis	C, 64.19%; H, 6.32%; N, 20.65%; O, 8.85%	[2]

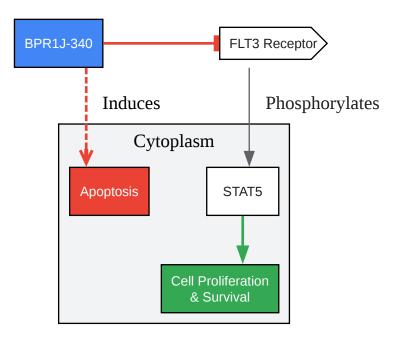
Mechanism of Action and Signaling Pathway

BPR1J-340 functions as a highly selective, multi-targeted kinase inhibitor.[1] Its primary mechanism involves the potent inhibition of FLT3 kinase, a receptor tyrosine kinase that plays a critical role in the pathogenesis of AML when mutated.[1][4]

The compound effectively suppresses the autophosphorylation of FLT3, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival.[1] A key pathway inhibited by **BPR1J-340** is the FLT3-STAT5 signaling cascade.[1][4] By inhibiting the phosphorylation of both FLT3 and the Signal Transducer and Activator of Transcription 5 (STAT5), **BPR1J-340** disrupts the signals that promote cell expansion and survival in FLT3-driven cancer cells.[1] This inhibition ultimately leads to the induction of apoptosis (programmed cell death).[1]

While highly potent against FLT3, **BPR1J-340** also demonstrates inhibitory activity against other kinases, including VEGFR2, VEGFR3, and TRKA, which may contribute to its antitumor effects by targeting tumor angiogenesis.[1]





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BPR1J-340 inhibits the FLT3-STAT5 signaling pathway, leading to apoptosis.

Biological Activity

BPR1J-340 demonstrates potent antitumor effects in both cellular and animal models of AML, particularly those dependent on FLT3 mutations.

In Vitro Activity

The compound shows strong growth inhibition against FLT3-dependent AML cell lines and effectively inhibits key cellular phosphorylation events.

Table 2: In Vitro Inhibitory Activity of BPR1J-340



Assay Type	Target/Cell Line	Measurement	Value	Reference
Cellular Proliferation	MOLM-13 (FLT3- ITD+)	GC50	3.4 ± 1.5 nM	[1]
MV4;11 (FLT3- ITD+)	GC50	2.8 ± 1.2 nM	[1]	
Kinase Inhibition	FLT3 (Biochemical)	IC50	~25 nM	[1][2]
FLT3-ITD (Cellular)	IC50	10 nM	[1]	
FLT3-D835Y (Cellular)	IC50	~100 nM	[1]	
FLT3 (MV4;11 cells)	IC50	~1 nM	[1]	
STAT5 (MV4;11 cells)	IC50	~1 nM	[1]	_
TRKA (Biochemical)	IC50	8 nM	[1]	_

In addition to inhibiting proliferation, **BPR1J-340** effectively induces apoptosis in FLT3-ITD positive cells, as evidenced by the cleavage of caspase-3 and PARP (poly-ADP-ribose polymerase).[1]

In Vivo Activity

Studies using xenograft mouse models have confirmed the significant antitumor efficacy of **BPR1J-340** in a living system.

Table 3: In Vivo Efficacy of BPR1J-340 in MOLM-13 Xenograft Model



Dose	Administration	Outcome	Reference
5 mg/kg	Intravenous (i.v.)	Significant tumor regression; 67% Complete Response (CR)	[1]
20 mg/kg	Intravenous (i.v.)	Reversal of large, established tumors (>630 mm³)	[1]

These results highlight the compound's superior in vivo efficacy, achieving a higher complete response rate at a lower dose compared to previous-generation sulfonamide inhibitors.[1]

Experimental Protocols

The characterization of **BPR1J-340** involved several key experimental methodologies.

Western Blot Analysis for Protein Phosphorylation

This method was used to determine the inhibitory effect of **BPR1J-340** on the FLT3 signaling pathway.

- Cell Line: MV4;11 human AML cells.[1][4]
- Treatment: Cells were incubated with varying concentrations of **BPR1J-340** for 1 hour.[1][4]
- Lysate Preparation: Following treatment, cells were lysed to extract total protein.
- Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.
- Antibody Incubation: Membranes were probed with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), and total STAT5.
- Detection: After incubation with secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system to quantify the levels of protein



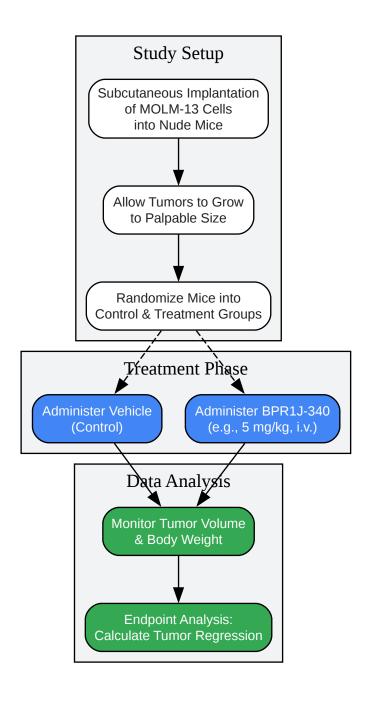
phosphorylation.[1][4]

In Vivo Tumor Xenograft Study

This protocol was designed to evaluate the antitumor activity of **BPR1J-340** in a live animal model.

- Animal Model: Athymic nude mice.[1]
- Tumor Implantation: MOLM-13 human AML cells were implanted subcutaneously into the mice.[1]
- Tumor Growth: Tumors were allowed to grow to a specified volume (e.g., >100 mm³ or >630 mm³ for regression studies).[1]
- Treatment Groups: Mice were randomized into a vehicle control group and BPR1J-340 treatment groups.
- Drug Administration: BPR1J-340 was administered intravenously at specified doses (e.g., 5 mg/kg or 20 mg/kg).[1]
- Monitoring: Tumor volume and mouse body weight were measured regularly throughout the study.
- Endpoint: The study was concluded after a predetermined period, and tumor growth inhibition or regression was calculated by comparing the tumor volumes in the treated groups to the control group.[1]





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Workflow for the in vivo evaluation of **BPR1J-340** in a xenograft mouse model.

Conclusion

BPR1J-340 is a highly potent and selective FLT3 kinase inhibitor that demonstrates significant anti-proliferative and pro-apoptotic activity in preclinical models of acute myeloid leukemia.[1] Its ability to strongly suppress the FLT3-ITD signaling pathway, combined with favorable



pharmacokinetic properties and complete tumor regression in xenograft models, establishes it as a strong candidate for further clinical investigation in the treatment of AML.[1]

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